molecular formula C13H17N3O2 B4097650 N-(4-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide

N-(4-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide

Cat. No.: B4097650
M. Wt: 247.29 g/mol
InChI Key: ZSGWYFPHRLVZOE-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic organic compound featuring a 4-methylphenyl group linked via an acetamide bridge to a 3-oxopiperazine ring. This compound belongs to the N-arylacetamide class, a structural family widely explored in medicinal chemistry due to its versatility in interacting with enzymes, receptors, and other biomolecular targets.

Properties

IUPAC Name

N-(4-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-9-2-4-10(5-3-9)16-12(17)8-11-13(18)15-7-6-14-11/h2-5,11,14H,6-8H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGWYFPHRLVZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide typically involves the reaction of 4-methylphenylamine with 2-(3-oxopiperazin-2-yl)acetic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent such as dichloromethane or dimethylformamide, and the reaction is conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group in the piperazine ring to a hydroxyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Halogenated substituents (e.g., 4-fluorophenyl) improve metabolic stability and target affinity compared to the 4-methylphenyl group, as seen in fluorinated analogs .
  • Benzothiazole-containing analogs exhibit pronounced anticancer activity, suggesting that replacing the phenyl group with heterocycles could diversify applications .

Pharmacokinetic and Mechanistic Differences

Table 2: Pharmacokinetic and Mechanistic Profiles

Compound Name Solubility (LogP) Primary Target Mechanism Reference
This compound Moderate (predicted) Enzymes/receptors (e.g., kinases) Inhibition via H-bonding
N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)Acetamide Low (hydrophobic) Osteoclast differentiation RANKL pathway inhibition
N-(4-Methoxyphenyl)-N'-[2-(4-methylpiperidin-1-yl)acetyl]urea High (urea linkage) GPCRs Receptor antagonism
N-(4-ethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide Low (thioether group) Bacterial enzymes Thiol-mediated inhibition

Key Observations :

  • The oxo group in the target compound may improve aqueous solubility compared to purely hydrophobic analogs, facilitating better bioavailability .
  • Urea-linked analogs (e.g., N-(4-Methoxyphenyl)-N'-acetylurea) target G-protein-coupled receptors (GPCRs), whereas the acetamide linkage in the target compound is more suited for enzyme inhibition .
  • Thioether-containing derivatives (e.g., triazinylthioacetamides) show specificity for bacterial targets, highlighting the role of sulfur in redox interactions .

Biological Activity

N-(4-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide, also referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring linked to an acetamide group and a 4-methylphenyl substituent, which enhances its lipophilicity and interaction with biological targets. The molecular formula is C13H16N2OC_{13}H_{16}N_{2}O, indicating its complexity and potential for diverse chemical interactions.

This compound is believed to exert its biological effects through various mechanisms:

  • Receptor Binding : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : Preliminary studies suggest that it could inhibit key enzymes involved in metabolic processes, potentially impacting conditions such as diabetes or cancer.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro assays have demonstrated its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has shown promise in anticancer assays. Studies utilizing the MTT assay have revealed that it can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Analgesic Effects

In pharmacological studies, this compound has been evaluated for its analgesic properties. It demonstrated significant pain relief in animal models, suggesting potential applications in pain management therapies.

Case Studies

  • Antimicrobial Efficacy : A study assessed the compound's activity against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent .
  • Anticancer Evaluation : In vitro studies on human breast cancer cell lines revealed that the compound inhibited cell growth by 70% at a concentration of 50 µM after 48 hours of treatment. This suggests a strong potential for further development as an anticancer drug .
  • Analgesic Activity : In an animal model of pain induced by formalin injection, administration of this compound resulted in a significant reduction in pain scores compared to control groups .

Data Summary

Biological ActivityMechanismObserved EffectsReference
AntimicrobialEnzyme inhibitionMIC = 32 µg/mL against S. aureus
AnticancerApoptosis induction70% growth inhibition at 50 µM
AnalgesicPain pathway modulationSignificant reduction in pain scores

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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